molecular formula C12H6Cl4S B12409663 Tetrasul-d4

Tetrasul-d4

Cat. No.: B12409663
M. Wt: 328.1 g/mol
InChI Key: QUWSDLYBOVGOCW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Tetrasul-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetrasul-d4 is widely used in scientific research, particularly in the field of proteomics. Its isotopic labeling properties make it a valuable tool for studying protein structures and functions. Additionally, it is used in analytical chemistry for the development of new analytical methods and in environmental science for the detection of pollutants .

Comparison with Similar Compounds

Tetrasul-d4 can be compared with other similar compounds such as Tetrasulfur tetranitride (S4N4) and other diarylthioethers. Tetrasulfur tetranitride is an inorganic compound with the formula S4N4 and is known for its unusual structure and bonding . This compound is unique due to its isotopic labeling properties, which are not present in other similar compounds .

Conclusion

This compound is a valuable compound in scientific research, particularly in proteomics and analytical chemistry. Its unique isotopic labeling properties make it a powerful tool for studying protein structures and functions. While detailed information on its preparation methods and mechanism of action is limited, its applications in various fields highlight its importance in scientific research.

Properties

Molecular Formula

C12H6Cl4S

Molecular Weight

328.1 g/mol

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-(2,4,5-trichlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H/i1D,2D,3D,4D

InChI Key

QUWSDLYBOVGOCW-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1SC2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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